molecular formula C13H17NO B14052234 1-(2-Ethylphenyl)piperidin-4-one

1-(2-Ethylphenyl)piperidin-4-one

Cat. No.: B14052234
M. Wt: 203.28 g/mol
InChI Key: XIFRSWWRTRPDNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethylphenyl)piperidin-4-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Chemical Reactions Analysis

1-(2-Ethylphenyl)piperidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Ethylphenyl)piperidin-4-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Ethylphenyl)piperidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, piperidine derivatives are known to inhibit certain enzymes, affecting cellular processes and pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Ethylphenyl)piperidin-4-one can be compared with other piperidine derivatives, such as:

    Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.

    Evodiamine: Exhibits antiproliferative effects on cancer cells.

    Matrine: Known for its antimicrobial and anticancer activities. The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

1-(2-ethylphenyl)piperidin-4-one

InChI

InChI=1S/C13H17NO/c1-2-11-5-3-4-6-13(11)14-9-7-12(15)8-10-14/h3-6H,2,7-10H2,1H3

InChI Key

XIFRSWWRTRPDNP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2CCC(=O)CC2

Origin of Product

United States

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